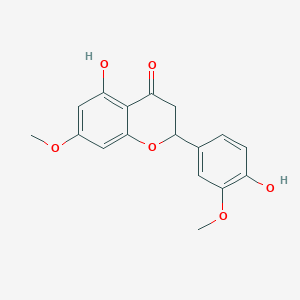
(3R)-4,4-Dimethylpent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4,4-Dimethylpent-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) on a chiral carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Alkyne Addition: : One common method to synthesize (3R)-4,4-Dimethylpent-1-yn-3-ol involves the addition of an alkyne to a carbonyl compound. For example, the reaction between 3,3-dimethylbut-1-yne and formaldehyde in the presence of a base such as sodium hydroxide can yield the desired product.
-
Reduction of Alkynes: : Another method involves the partial reduction of 4,4-dimethylpent-1-yne using a selective reducing agent like Lindlar’s catalyst, which can produce the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (3R)-4,4-Dimethylpent-1-yn-3-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form alkanes or alkenes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C or Lindlar’s catalyst.
Substitution: SOCl₂ or PBr₃ under reflux conditions.
Major Products
Oxidation: 4,4-Dimethylpent-1-yn-3-one or 4,4-Dimethylpentanoic acid.
Reduction: 4,4-Dimethylpentane or 4,4-Dimethylpent-2-ene.
Substitution: 4,4-Dimethylpent-1-yn-3-chloride or 4,4-Dimethylpent-1-yn-3-bromide.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, (3R)-4,4-Dimethylpent-1-yn-3-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (3R)-4,4-Dimethylpent-1-yn-3-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is typically converted to a carbonyl group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylpent-1-yn-3-one: Similar structure but with a ketone group instead of an alcohol.
4,4-Dimethylpent-1-yn-3-chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
4,4-Dimethylpent-2-yn-1-ol: Similar structure but with the alkyne and alcohol groups in different positions.
Uniqueness
(3R)-4,4-Dimethylpent-1-yn-3-ol is unique due to its chiral center and the presence of both an alkyne and an alcohol group. This combination of features makes it particularly versatile in synthetic applications, allowing for a wide range of chemical transformations.
Propiedades
Número CAS |
61317-72-4 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(3R)-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3/t6-/m0/s1 |
Clave InChI |
ILPLTEOGHOQFHJ-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)[C@H](C#C)O |
SMILES canónico |
CC(C)(C)C(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




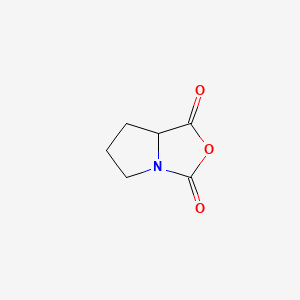
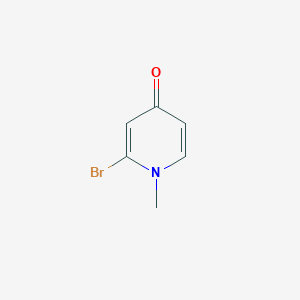
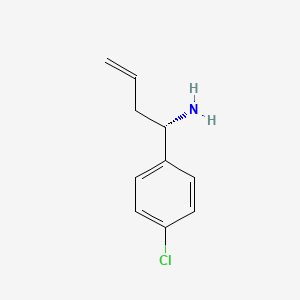



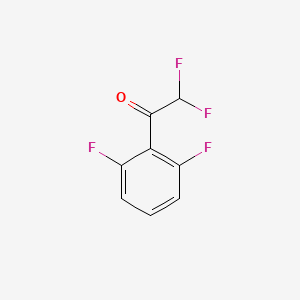
![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)


![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)
